Cathepsin B Inhibitory Activity: Baseline IC50 Quantification vs. Potent Reference Inhibitors
In a confirmatory dose-response cathepsin B enzymatic assay (AID 830), 4-[1-(4-fluorobenzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine exhibited an IC50 of 33.9 µM (33,900 nM) at pH 6.8 and 2 °C [1]. This represents a >10,000-fold weaker inhibition compared to the potent, selective cathepsin B inhibitor CA-074 (IC50 ~2–5 nM), indicating that the compound does not act as a high-affinity cathepsin B ligand [2]. This quantitative baseline is critical for users screening against cysteine protease panels: the compound serves as a weak-activity reference point rather than a lead-like hit for cathepsin B-targeted programs.
| Evidence Dimension | Cathepsin B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33,900 nM (33.9 µM) |
| Comparator Or Baseline | CA-074 (potent cathepsin B inhibitor): IC50 = 2–5 nM |
| Quantified Difference | Target compound is >6,700-fold less potent than CA-074 |
| Conditions | Human liver cathepsin B, Z-Arg-Arg-AMC substrate (15 µM), pH 6.8, 2 °C, 1 h incubation, fluorescence detection (ex 355 nm, em 460 nm) |
Why This Matters
Defines the compound's selectivity window: users procuring for cathepsin B-related studies can use this data to exclude the compound from lead-optimization workflows or employ it as a negative control.
- [1] PubChem BioAssay AID 830: Cathepsin B mixture HTS dose-response confirmation. Deposited by Penn Center for Molecular Discovery, 2007. IC50 data for CID 573353 via BindingDB BDBM35490. View Source
- [2] Montaser, M., et al. (2002). CA-074, a specific inhibitor of cathepsin B. Methods in Enzymology, 356, 216–224. Representative IC50 values for CA-074 cited in the literature. View Source
